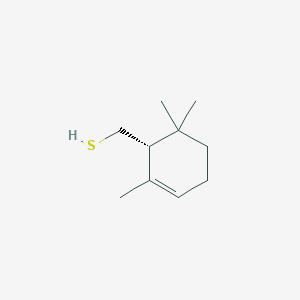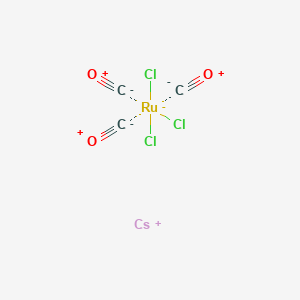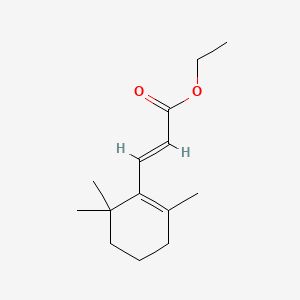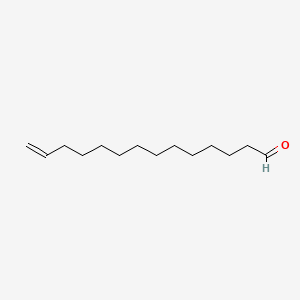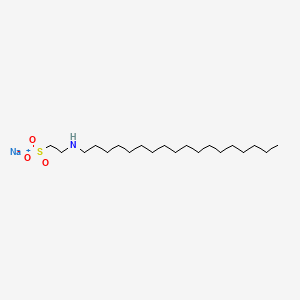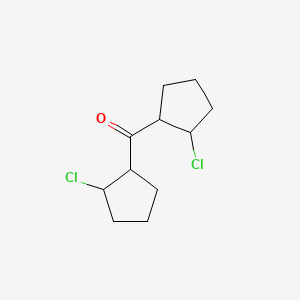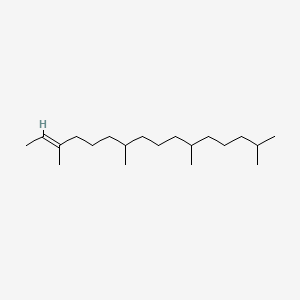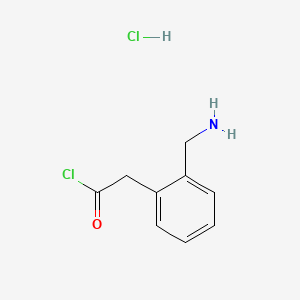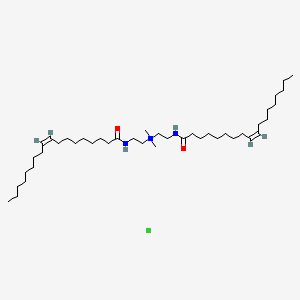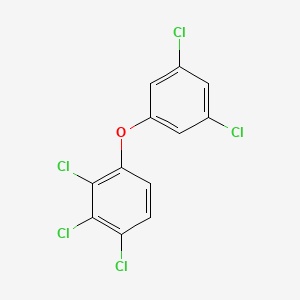![molecular formula C5F8O B12664903 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene CAS No. 64080-43-9](/img/structure/B12664903.png)
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene is a fluorinated organic compound with the molecular formula C5F8O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated allyl ether with a trifluorovinyl compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive fluorinated intermediates. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic reagents such as sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated alcohols, while reduction can produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: It is used in the production of specialty polymers and coatings due to its stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism by which 1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural properties.
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane: Known for its use in polymer production and surface treatments.
Uniqueness
1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its stability under harsh conditions make it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64080-43-9 |
|---|---|
Molekularformel |
C5F8O |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
1,1,2,3,3-pentafluoro-3-(1,2,2-trifluoroethenoxy)prop-1-ene |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)5(12,13)14-4(11)3(9)10 |
InChI-Schlüssel |
NKCGXGYJCHOICG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(C(OC(=C(F)F)F)(F)F)F |
Verwandte CAS-Nummern |
101182-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


